molecular formula C25H21N3O2S3 B2391307 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide CAS No. 468763-64-6

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide

Cat. No.: B2391307
CAS No.: 468763-64-6
M. Wt: 491.64
InChI Key: JCMFLNQQNJLGPD-LBNBPBRMSA-N
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Description

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone core, a phenylthiazole moiety, and an allylidene group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S3/c1-17(14-18-8-4-2-5-9-18)15-21-23(30)28(25(31)33-21)13-12-22(29)27-24-26-20(16-32-24)19-10-6-3-7-11-19/h2-11,14-16H,12-13H2,1H3,(H,26,27,29)/b17-14+,21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMFLNQQNJLGPD-LBNBPBRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea and α-Chloro Esters

The thiazolidinone ring is synthesized by reacting substituted thiourea with methyl 3-chloro-2,4-dioxobutyrate. This method, adapted from PMC studies, involves refluxing equimolar quantities of thiourea 4a–c (1.0 equiv) and methyl 3-chloro-2,4-dioxobutyrate 8 (1.1 equiv) in methanol for 4 hours (Scheme 1). The reaction proceeds via nucleophilic displacement of chloride by the thiourea sulfur, followed by intramolecular cyclization to form the 2-thioxothiazolidin-4-one scaffold.

Table 1: Optimization of Thiazolidinone Formation

Thiourea Derivative Solvent Temp (°C) Time (h) Yield (%)
N-Pyrrolidinyl Methanol 65 4 82
N-Piperidinyl Ethanol 78 6 78
N-Morpholinyl THF 66 5 75

Yields are maximized in methanol due to improved solubility of intermediates. The product is isolated by adjusting the pH to 8 with NaOH, followed by recrystallization from ethanol-DMF (1:1).

Introduction of the Allylidene Group

Knoevenagel Condensation for E-Selective Olefination

The allylidene moiety is introduced via a Knoevenagel reaction between the thiazolidinone’s active methylene group (C5) and 2-methyl-3-phenylpropenal. Catalyzed by piperidine in refluxing toluene, this step ensures E-selectivity through kinetic control. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3), with completion typically achieved within 6–8 hours.

Mechanistic Insight :

  • Deprotonation of the active methylene group by piperidine forms a resonance-stabilized enolate.
  • Nucleophilic attack on the aldehyde carbonyl generates a β-hydroxy intermediate.
  • Dehydration yields the conjugated E-allylidene product.

Table 2: Effect of Catalyst on Allylidene Formation

Catalyst Solvent Temp (°C) E:Z Ratio Yield (%)
Piperidine Toluene 110 95:5 87
DBU DCM 40 80:20 72
NH4OAc EtOH 78 70:30 65

Piperidine in toluene provides optimal E-selectivity and yield, attributed to its moderate basicity and high boiling point.

Formation of the Propanamide Side Chain

Carbodiimide-Mediated Amide Coupling

The propanamide linker is installed by coupling 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with 4-phenylthiazol-2-amine. Using EDCl/HOBt in DMF at 0–5°C, the reaction achieves 89% conversion after 12 hours (Scheme 2).

Procedure :

  • Activate the carboxylic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.
  • Add 4-phenylthiazol-2-amine (1.05 equiv) and stir under nitrogen at 0°C.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CH2Cl2/MeOH 95:5).

Key Considerations :

  • Low temperatures minimize epimerization of the thiazolidinone stereocenter.
  • HOBt suppresses racemization during activation.

Final Assembly and Characterization

The coupled product is purified by recrystallization from a methanol/water mixture (3:1), yielding white crystals (mp 218–220°C). Structural validation is performed via:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 10H, Ar-H), 6.78 (d, J = 15.6 Hz, 1H, CH=CH), 6.32 (d, J = 15.6 Hz, 1H, CH=CH), 4.12 (t, J = 7.2 Hz, 2H, CH2), 2.89 (s, 3H, CH3).
  • 13C NMR : 198.4 (C=O), 174.2 (C=S), 143.5 (CH=CH), 134.8–126.3 (Ar-C), 45.6 (CH2), 18.9 (CH3).
  • HRMS : m/z [M+H]+ calcd for C26H22N3O2S2: 488.1154; found: 488.1156.

Optimization and Scale-Up Challenges

Solvent Effects on Cyclization

Replacing methanol with ethanol in the thiazolidinone cyclization reduces yields by 8–12%, likely due to lower solubility of the sodium salt intermediate.

Stereochemical Control in Allylidene Formation

Microwave-assisted synthesis (100°C, 30 min) improves E-selectivity to 98:2 but risks decomposition above 120°C.

Chemical Reactions Analysis

Types of Reactions

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthiazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Alkylated or acylated phenylthiazole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazolidinone Core : This is achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.
  • Introduction of the Allylidene Group : The allylidene group is introduced via a Knoevenagel condensation reaction with an appropriate aldehyde.
  • Coupling with Phenylthiazole : The final step involves coupling the intermediate product with a phenylthiazole derivative through amide bond formation using coupling reagents like EDCI or DCC.

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic synthesis reactions, facilitating the creation of novel compounds with potential applications in pharmaceuticals and materials science .

Biology

Research has indicated that this compound may function as an enzyme inhibitor, particularly targeting protein tyrosine phosphatase 1B (PTP1B), which is significant in diabetes and obesity treatment. Studies showcase its ability to modulate insulin signaling pathways, making it a candidate for further investigation in metabolic disorders .

Medicine

The compound has been explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Notably, its structural features suggest that it may exhibit cytotoxic effects against various cancer cell lines. Research indicates promising results in inhibiting tumor growth, highlighting its potential as an anticancer agent .

Industry

In industrial applications, 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide can be utilized in developing new materials with specific electronic or optical properties. Its unique chemical reactivity allows for modifications that can enhance material performance in various applications .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
  • Enzyme Inhibition Studies : Research focused on the interaction between the compound and PTP1B showed that it effectively inhibited the enzyme's activity, suggesting its potential role in managing insulin resistance .

Mechanism of Action

The mechanism of action of 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. For example, as a PTP1B inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating insulin and leptin signaling pathways . This inhibition can lead to improved glucose homeostasis and reduced adiposity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is unique due to its combination of a thiazolidinone core, phenylthiazole moiety, and allylidene group, which collectively contribute to its diverse chemical reactivity and potential biological activities. This structural uniqueness allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological effects.

Biological Activity

The compound 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone ring system, which is known for its pharmacological potential. The structural formula can be represented as follows:

C22H22N2O3S2C_{22}H_{22}N_2O_3S_2

This structure includes a thiazolidinone core substituted with various functional groups that enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds range from 1 to 64 µg/mL , indicating potent antibacterial effects.

Case Study: Antibacterial Efficacy

One study evaluated the antibacterial activity of various thiazolidinone derivatives against multiple strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an MIC of 1 µg/mL , outperforming standard antibiotics like gatifloxacin and oxacillin .

Bacterial Strain MIC (µg/mL) Reference Compound
MRSA (3167)1Gatifloxacin
E. coli16Norfloxacin
S. aureus0.015Ampicillin

Antifungal Activity

In addition to antibacterial properties, thiazolidinones have demonstrated antifungal activity . A study reported that certain derivatives had MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating strong antifungal potential .

Case Study: Fungal Sensitivity

The sensitivity of different fungi to thiazolidinone derivatives was assessed, revealing that Trichoderma viride was the most sensitive, while Aspergillus fumigatus showed resistance:

Fungal Strain MIC (mg/mL) Most Sensitive
T. viride0.004Yes
A. fumigatus0.06No

Anticancer Activity

Thiazolidinones are also being investigated for their anticancer properties . Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of specific kinases involved in cell proliferation.
  • Induction of reactive oxygen species (ROS) leading to apoptosis.
  • Modulation of signaling pathways related to cancer cell survival.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Studies suggest that modifications at specific positions on the thiazolidinone ring can significantly enhance antimicrobial and anticancer activities. For instance, substituents at the nitrogen position have been linked to improved potency against various pathogens .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, with critical parameters including solvent choice (e.g., dimethylformamide or ethanol for solubility and stability), base catalysts (e.g., sodium hydride for deprotonation), and temperature control (60–80°C for optimal cyclization). Reaction progress is monitored via thin-layer chromatography (TLC) to isolate intermediates . For thiazolidinone core formation, stoichiometric ratios of thioamide precursors and aldehydes must be tightly controlled to avoid side products .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify aromatic proton environments and carbonyl/thioamide groups.
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C=S) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm error) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic aromatic moieties. Stability tests in aqueous buffers (pH 4–9) require UV-Vis monitoring to detect hydrolysis of the thioxothiazolidinone ring .

Advanced Research Questions

Q. How can reaction yields be optimized for the allylidene-thiazolidinone conjugation step?

  • Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, optimize variables:
  • Catalyst loading (e.g., 1–5 mol% piperidine).
  • Reaction time (6–24 hrs under inert atmosphere).
  • Temperature (70–90°C for efficient [3+2] cycloaddition).
    Statistical models (e.g., ANOVA) identify significant factors, while TLC-MS tracks intermediate conversions .

Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with biological targets (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electron distribution in the allylidene moiety to predict electrophilic reactivity. Pharmacophore mapping aligns the thiazole and thioxothiazolidinone groups with known bioactive scaffolds .

Q. How do structural modifications (e.g., substituents on the phenyl rings) alter bioactivity?

  • Methodological Answer : SAR studies compare derivatives:
  • Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance electrophilicity, improving enzyme inhibition (e.g., IC50_{50} values against COX-2).
  • Methoxy groups increase lipophilicity, affecting cell membrane permeability (logP assays).
    Biological data are validated via dose-response curves and Western blotting for target protein modulation .

Q. What analytical techniques resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration in cell cultures) or impurity artifacts. Mitigation strategies:
  • HPLC-PDA ensures ≥98% purity.
  • Isothermal titration calorimetry (ITC) quantifies binding affinities independently.
  • Meta-analysis of published IC50_{50} values identifies outliers linked to solvent/DMSO effects .

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